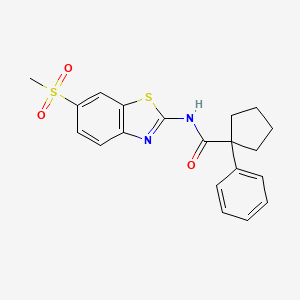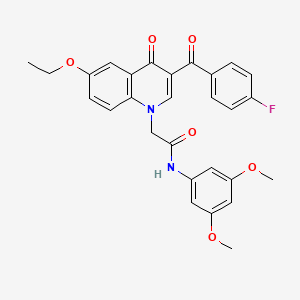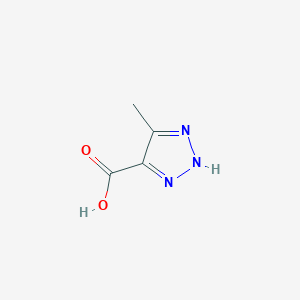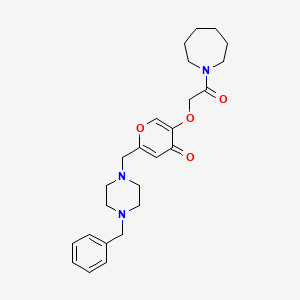
N-(6-(Methylsulfonyl)benzothiazol-2-YL)(phenylcyclopentyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(6-(Methylsulfonyl)benzothiazol-2-YL)(phenylcyclopentyl)formamide” is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has a molecular formula of C20H20N2O3S2 and a molecular weight of 400.51 .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. A novel series of benzothiazole–piperazine hybrids were rationally designed, synthesized, and evaluated as multifunctional ligands against Alzheimer’s disease (AD) . The synthesized hybrid molecules illustrated modest to strong inhibition of acetylcholinesterase (AChE) and Aβ 1-42 aggregation .Molecular Structure Analysis
The molecular structure of this compound consists of a benzothiazole moiety as well as a piperazine moiety . Benzothiazole are compounds with fused benzene and thiazole moiety containing nitrogen and sulphur .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The synthesized hybrid molecules illustrated modest to strong inhibition of acetylcholinesterase (AChE) and Aβ 1-42 aggregation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C20H20N2O3S2 and a molecular weight of 400.51 . More detailed information about its melting point, boiling point, density, and other physical properties can be found on specialized chemical databases .Applications De Recherche Scientifique
Therapeutic Applications in Neurodegenerative Diseases
This compound has shown promise in the treatment of neurodegenerative diseases such as Alzheimer’s. It exhibits properties like cholinesterase inhibition and anti-β-amyloid aggregation , which are crucial in managing symptoms and progression of Alzheimer’s disease .
Anti-Cancer Activity
Benzothiazole derivatives, including this compound, have been identified to possess anti-cancer properties. They can act as enzyme inhibitors that are relevant in cancer cell proliferation and survival .
Anti-Bacterial and Anti-Tuberculosis Effects
Research indicates that benzothiazole compounds have significant anti-bacterial and anti-tuberculosis activities, making them potential candidates for developing new antibiotics .
Anti-Diabetic Potential
The compound’s ability to modulate biological pathways has also been explored for anti-diabetic effects, providing a new avenue for diabetes treatment research .
Anthelmintic Uses
In veterinary medicine, benzothiazole derivatives are explored for their anthelmintic (anti-parasitic) activities, which could lead to new treatments for parasitic infections .
Anti-Viral Properties
The compound’s structure allows it to interfere with viral replication, offering a pathway for the development of anti-viral medications .
Anti-Oxidant and Anti-Inflammatory Applications
Due to its anti-oxidant and anti-inflammatory properties, this compound is being studied for its effectiveness in treating oxidative stress-related disorders and inflammatory conditions .
Green Chemistry Synthesis
The synthesis of benzothiazole derivatives, including this compound, is being optimized for green chemistry applications, reducing the environmental impact of chemical production .
Mécanisme D'action
Target of Action
The primary target of N-(6-(Methylsulfonyl)benzothiazol-2-YL)(phenylcyclopentyl)formamide is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. Inhibition of AChE leads to an increase in the concentration of acetylcholine, enhancing cholinergic transmission .
Mode of Action
This compound interacts with its target, AChE, by inhibiting its activity . The compound binds to both the catalytic active site (CAS) and peripheral anionic site (PAS) of AChE, resulting in a mixed type of inhibition . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability .
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway, which plays a crucial role in memory and cognition . By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . This results in improved cognition and memory, particularly beneficial in conditions like Alzheimer’s disease .
Result of Action
The compound has shown promising results in the therapy of Alzheimer’s disease . It has demonstrated strong inhibition of AChE and Aβ 1-42 aggregation, which are key pathological markers of Alzheimer’s disease . Furthermore, it has shown neuroprotective properties and the ability to enhance cognition . Notably, it significantly improved cognition and spatial memory against scopolamine-induced memory deficit in a mouse model .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors While specific environmental factors were not identified in the search results, it’s known that factors such as pH, temperature, and presence of other molecules can influence the action of a compound
Propriétés
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-27(24,25)15-9-10-16-17(13-15)26-19(21-16)22-18(23)20(11-5-6-12-20)14-7-3-2-4-8-14/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGLNVSGXPTSDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3(CCCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(Methylsulfonyl)benzothiazol-2-YL)(phenylcyclopentyl)formamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2937210.png)

![4-[[2-[(2,2-Dimethyl-3,4-dihydrochromen-5-yl)oxymethyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2937212.png)

![3-(3,4-Dimethoxyphenyl)-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2937215.png)
![4-Morpholinecarboxylic acid [4-[6-amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] ester](/img/no-structure.png)
![N-(3-methoxyphenethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2937218.png)
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2937220.png)

![3-chloro-2-[(E)-2-[(pyridin-4-yl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2937226.png)
![N-(4-bromobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2937227.png)

![6-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2937231.png)
